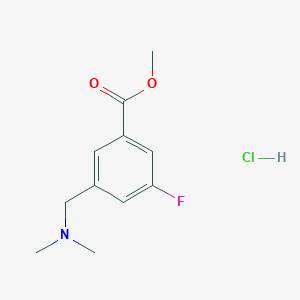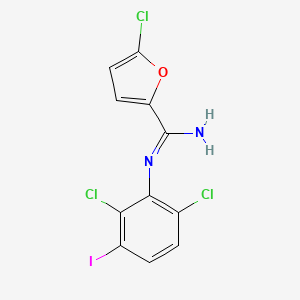![molecular formula C13H13BClNO3 B3060277 [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid CAS No. 2096339-48-7](/img/structure/B3060277.png)
[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
描述
[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The unique structure of this compound, which includes a chloro, methyl, and pyridinylmethoxy substituent on a phenyl ring, contributes to its distinct chemical properties and reactivity.
作用机制
Target of Action
Boronic acids, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is widely applied in various fields, including pharmaceuticals and materials science .
Pharmacokinetics
It’s known that the compound is stored in a freezer, suggesting that it may be sensitive to temperature and should be handled under controlled conditions .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is stored in a freezer, indicating that it may be sensitive to temperature . The Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, requires a palladium catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenol and 3-pyridinemethanol.
Formation of the Pyridinylmethoxy Intermediate: The 4-chloro-2-methylphenol undergoes a nucleophilic substitution reaction with 3-pyridinemethanol in the presence of a base to form the pyridinylmethoxy intermediate.
Borylation: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid functional group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is widely used in cross-coupling reactions to synthesize complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, this compound is used as a building block for the synthesis of bioactive molecules
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized materials contributes to the development of new technologies.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the chloro, methyl, and pyridinylmethoxy substituents, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Similar but lacks the methyl and pyridinylmethoxy groups, which can affect its reactivity and applications.
2-Methylphenylboronic Acid: Similar but lacks the chloro and pyridinylmethoxy groups, influencing its chemical properties.
Uniqueness
The uniqueness of [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid lies in its combination of substituents, which provide a balance of electronic and steric effects. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules.
属性
IUPAC Name |
[4-chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO3/c1-9-5-12(15)13(6-11(9)14(17)18)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNHYQFOXOBFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)OCC2=CN=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168877 | |
| Record name | Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-48-7 | |
| Record name | Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B3060201.png)









